6-hydroxy-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(piperazin-1-yl)-3,7-dihydro-2H-purin-2-one
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Overview
Description
6-Hydroxy-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(piperazin-1-yl)-3,7-dihydro-2H-purin-2-one is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a purine core, which is a fundamental structure in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the purine core One common approach is the condensation of a suitable pyrimidine derivative with a substituted aniline under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Reduction of nitro groups to amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may serve as probes or inhibitors in biological studies.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: It can be used in the manufacture of advanced materials or as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The purine core can bind to enzymes or receptors, modulating their activity. The hydroxy and phenoxypropyl groups may enhance binding affinity and selectivity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
6-Hydroxy-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(piperazin-1-yl)-3,7-dihydro-2H-purin-2-one
7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-8-(piperazin-1-yl)-3,7-dihydro-2H-purin-2-one
6-Hydroxy-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(piperazin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-2-one
Uniqueness: This compound is unique due to its specific substitution pattern on the purine ring, which can influence its biological activity and chemical reactivity. The presence of the hydroxy and phenoxypropyl groups adds to its complexity and potential for diverse applications.
Properties
IUPAC Name |
7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-piperazin-1-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O4/c1-23-16-15(17(27)22-19(23)28)25(18(21-16)24-9-7-20-8-10-24)11-13(26)12-29-14-5-3-2-4-6-14/h2-6,13,20,26H,7-12H2,1H3,(H,22,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNFZDIUVNUZJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CC(COC4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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